molecular formula C12H4Br2N2 B1298471 2,3-Dibromo-6,7-dicyanonaphthalene CAS No. 74815-81-9

2,3-Dibromo-6,7-dicyanonaphthalene

Cat. No. B1298471
CAS RN: 74815-81-9
M. Wt: 335.98 g/mol
InChI Key: YHUVAAVMNCSZQN-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dicyanonaphthalene is a compound that can be considered a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The structure of naphthalene is modified by the introduction of bromine and cyano groups at specific positions on the aromatic rings, which significantly alters its chemical properties and reactivity.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in various studies. For instance, a facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides was achieved from 2,3,6,7-tetrabromonaphthalene dianhydride through an improved dehydrohalogenation-based imidization reaction . Although this does not directly describe the synthesis of 2,3-Dibromo-6,7-dicyanonaphthalene, it provides insight into the synthetic strategies that could be adapted for its production, such as nucleophilic aromatic substitution (SNAr) reactions.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,3-dicyanonaphthalene (2,3-DCN), has been studied using crystallography . The analysis revealed that 2,3-DCN crystallizes in a triclinic system with two independent molecules in the unit cell. The bond distances within the naphthalene nucleus of 2,3-DCN suggest that the π-electrons are not fully delocalized over the entire naphthalene ring, which could be a characteristic shared by 2,3-Dibromo-6,7-dicyanonaphthalene due to the similar substitution pattern.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives, such as those derived from 2,3-dihydroxynaphthalene, has been extensively studied . These compounds can undergo various chemical reactions, leading to the synthesis of fused heterocyclic systems and other complex structures. The presence of electron-withdrawing groups, such as cyano or bromo substituents, would influence the reactivity and could enable specific chemical transformations pertinent to 2,3-Dibromo-6,7-dicyanonaphthalene.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-Dibromo-6,7-dicyanonaphthalene are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the presence of cyano groups in 2,3-DCN affects the charge density distribution and bond critical points within the molecule . This could imply that 2,3-Dibromo-6,7-dicyanonaphthalene may exhibit unique electronic properties due to its substituents, which could be relevant in applications such as polymer chemistry, physical chemistry, and medicinal chemistry, as seen with other naphthalene derivatives .

Scientific Research Applications

Synthesis and Characterization

The compound 2,3-Dibromo-6,7-dicyanonaphthalene has been synthesized through a multi-step process involving electrophilic aromatic substitution, free radical halogenation, and electroclic reaction. Optimal synthesis conditions have been established to maximize yield and reduce costs, with the product characterized using methods like melting point analysis, element analysis, and IR spectra (Wu-biao, 2010).

Photochemistry

Studies on the photoinduced electron transfer photochemistry of 2,3-dicyanonaphthalene, a related compound, provide insights into its utility as a sensitizer for photoinduced electron transfer reactions. These reactions are vital in the study of photochemistry and photophysics (Brancaleon, Brousmiche, Johnston, 1999).

Molecular Structure

Research on the molecular structure of 2,3-dicyanonaphthalene reveals insights into the distribution of charge density and bond lengths, which is crucial for understanding its reactivity and potential applications in materials science (Janczak, Kubiak, 2000).

Dimerization Reactions

The electrochemical reduction of various dicyanonaphthalenes, including 2,3-dicyanonaphthalene, involves a reversible dimerization of the anion radicals. This process has significant implications in the field of electrochemistry and materials science (Sánchez, Evans, 2011).

Naphthalocyanine Precursors

2,3-Dicyanonaphthalene serves as a precursor for phthalocyanines and naphthalocyanines, which are macrocyclic compounds with applications in advanced technologies. These include electronics, photonics, and material sciences (Polley, Linßen, Stihler, Hanack, 1997).

Photocycloadditions

The compound undergoes [3+2]-Photocycloadditions with alkenes, a reaction important in organic synthesis and potentially in the development of new materials (Kubo, Yoshioka, Kiuchi, Nakajima, Inamura, 1999).

Safety And Hazards

2,3-Dibromo-6,7-dicyanonaphthalene is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

6,7-dibromonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVAAVMNCSZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348134
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6,7-dicyanonaphthalene

CAS RN

74815-81-9
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MTM Choi, PPS Li, DKP Ng - Tetrahedron, 2000 - Elsevier
Two pairs of analogous zinc(II) phthalocyanines and 2,3-naphthalocyanines with eight butylthio or 3,6-dioxa-1-decylthio substituents have been synthesized and shown to exhibit a …
Number of citations: 163 www.sciencedirect.com
T Ikeuchi, S Mori, N Kobayashi, M Kimura - Inorganic Chemistry, 2016 - ACS Publications
Two ring-expanded naphthalocyanine-based sensitizers NcS1 and NcS2 have been designed and synthesized to harvest near-IR light energy in dye-sensitized solar cells. Low-…
Number of citations: 16 pubs.acs.org
T Nyokong, F Furuya, N Kobayashi, D Du… - Inorganic …, 2000 - ACS Publications
Bis(substituted-2,3-naphthalocyaninato)europium(III) complexes: bis(octakis(dodecylthio)-2,3-naphthalocyaninato)europium(III) {Eu[2,3-Nc(SC 12 H 25 ) 8 ] 2 , 1} and bis(tetra-tert-butyl-…
Number of citations: 49 pubs.acs.org
YO Yeung - 1997 - core.ac.uk
Phthalocyanine (Pc) was synthesized accidentally in 1907? Over the past few decades, this macrocyclic compound and its analogs have been extensively studied.^ Pcs are among the …
Number of citations: 0 core.ac.uk
YO Yeung, RCW Liu, WF Law, PL Lau, J Jiang… - Tetrahedron, 1997 - Elsevier
A series of di- and tetra-substituted 2,3-dicyanonaphthalenes were prepared which were converted into the respective 2,3-naphthalocyaninato zinc complexes. The synthetic pathways …
Number of citations: 33 www.sciencedirect.com
MTM CHOI - 1999 - core.ac.uk
A thesis submitted in partial fulfillment of the requirements for the degree of Master of Philosophy (M. Phil.) in The Chinese U Page 1 Part 1. SYNTHESIS, SPECTROSCOPIC …
Number of citations: 0 core.ac.uk
R Stefak, N Ratel-Ramond, G Rapenne - Inorganica Chimica Acta, 2012 - Elsevier
A heteroleptic porphyrinate phthalocyaninate donor–acceptor europium double-decker complex was synthesized. The UV–Vis spectral properties and cyclic voltammetry of the …
Number of citations: 10 www.sciencedirect.com
RCW LIU - 1996 - core.ac.uk
Since the discovery of electrochemically generated multicolor response in a solid film of bis (phthalocyaninato) lutetium (III)(1) in 1970/there has been a growing interest in the sandwich-…
Number of citations: 0 core.ac.uk

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